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3,7-Dideazaguanine - 75938-36-2

3,7-Dideazaguanine

Catalog Number: EVT-406709
CAS Number: 75938-36-2
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,7-Dideazaguanine, also known as preQ1 or archaeosine, is a modified nucleobase found in tRNA molecules of various microbes and some higher organisms such as plants and insects. It has a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol .


Synthesis Analysis

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro .


Molecular Structure Analysis

The molecular structure of 3,7-Dideazaguanine consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 149.150 Da and the mono-isotopic mass is 149.058914 Da .


Chemical Reactions Analysis

The Dpd system in bacteria is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-Dideazaguanine include a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol .

Synthesis Analysis

The synthesis of 3,7-dideazaguanine has been accomplished starting from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile. [] While the specific steps are not detailed in the provided abstracts, this suggests a multi-step synthesis involving cyclization and functional group transformations to build the target molecule.

Molecular Structure Analysis

The molecular structure of 3,7-dideazaguanine is characterized by a pyrrolo[3,2-c]pyridin-4(5H)-one core, with an amino group substituted at the 6-position. [, ] This structure closely resembles guanine, with the key difference being the replacement of the nitrogen atoms at positions 3 and 7 with carbon atoms.

Mechanism of Action

Despite being a guanine analog, 3,7-dideazaguanine did not exhibit significant biological activity in the studies reviewed. [] It was not a substrate for essential enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and purine nucleoside phosphorylase (PNP). [] This lack of recognition by key enzymes might explain its inactivity against tumors, viruses, and bacteria.

3-Deazaguanine

Compound Description: 3-Deazaguanine is a purine analog with known antitumor, antiviral, and antibacterial activities. It is also a substrate for enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and purine nucleoside phosphorylase (PNP) [, ].

Relevance: 3-Deazaguanine is structurally related to 3,7-dideazaguanine as it lacks the nitrogen atom at the 3-position of the purine ring, while 3,7-dideazaguanine lacks nitrogen atoms at both the 3 and 7 positions [, ]. The biological activity of 3-deazaguanine makes it a relevant comparison point for the study of 3,7-dideazaguanine.

Properties

CAS Number

75938-36-2

Product Name

3,7-Dideazaguanine

IUPAC Name

6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11)

InChI Key

SVLJCVIOWYHDGS-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=O)NC(=C2)N

Synonyms

3,7-dideazaguanine
6-amino-1H-pyrrolo(3,2-c)pyridin-4(5H)-one

Canonical SMILES

C1=CNC2=C1C(=O)NC(=C2)N

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